molecular formula C14H18N2O2 B6292200 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one CAS No. 151833-70-4

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B6292200
CAS No.: 151833-70-4
M. Wt: 246.30 g/mol
InChI Key: PKQQLKQNHNSBEO-UHFFFAOYSA-N
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Description

7-Benzyl-3-oxa-7,9-diazabicyclo[332]decan-10-one is a bicyclic compound with a unique structure that includes an oxa- and diaza-bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable epoxide in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one
  • 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-2-one

Uniqueness

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one is unique due to its specific bicyclic structure and the presence of both oxa- and diaza-bridges. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-18-9-12/h1-5,12-13H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQQLKQNHNSBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(CN1CC3=CC=CC=C3)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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